molecular formula C14H18Cl2N2O2 B5500981 methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate

methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate

Cat. No. B5500981
M. Wt: 317.2 g/mol
InChI Key: DAAUBABCOXJLTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate often involves intricate chemical reactions. For instance, compounds like 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines and alkylene diacyl-di-(1-methyl piperazides) are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, or by the action of 1-methyl piperazine with appropriate dibasic acid chlorides in benzene solution, highlighting the versatile nature of piperazine derivatives in chemical synthesis (Y. Tung, 1957).

Molecular Structure Analysis

The molecular structure of compounds in this category is complex and often determined using various analytical techniques. For example, the crystal and molecular structure of certain piperazine derivatives has been reported, illustrating the importance of structural analysis in understanding the properties and potential applications of these compounds (I. Khan et al., 2013).

Chemical Reactions and Properties

Piperazine derivatives engage in a wide range of chemical reactions, forming various products depending on the reactants and conditions. The synthesis of specific piperazine compounds involves reactions like N-acylation, showcasing the chemical reactivity and versatility of these molecules (Q. Zheng, 2010).

Physical Properties Analysis

The physical properties of this compound and similar compounds, such as solubility and melting points, are crucial for their application in various fields. These properties are often influenced by the molecular structure and can be tailored through chemical modifications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group reactions, are fundamental to understanding how these compounds interact in different environments and with various chemicals. Studies on compounds like copper(II) acetate complexes with piperazine derivatives offer insights into the coordination chemistry and potential applications of these molecules (B. Manhas et al., 1992).

Scientific Research Applications

Novel Piperazine Derivatives as Human Acetylcholinesterase Inhibitors

Piperazine derivatives have been studied for their potential to inhibit human acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies identified several compounds, such as 1-(1,4-benzodioxane-2-carbonyl) piperazine and its derivatives, which show binding affinity at key sites of the enzyme. These interactions suggest their potential therapeutic utility in inhibiting amyloid peptide aggregation, a hallmark of Alzheimer's disease. These compounds adhere to Lipinski's rule of five, indicating their suitability as drug candidates. The study highlighted 1-(1,4-benzodioxane-2-carbonyl) piperazine for its notable properties and potential as an acetylcholinesterase inhibitor (Varadaraju et al., 2013).

Antimicrobial and Anti-inflammatory Activities of Piperazine-Containing Derivatives

Research on 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, which contain piperazine linkers, demonstrated significant antimicrobial and anti-inflammatory activities. Several of these compounds exhibited good to moderate efficacy against Gram-positive bacteria, with some showing promising anti-inflammatory effects in vivo. This suggests the potential of these derivatives for therapeutic applications in treating bacterial infections and inflammation (Al-Omar et al., 2010).

Synthesis and Characterization of Dihydropyrimidinone Derivatives

The study on the synthesis of dihydropyrimidinone derivatives containing piperazine or morpholine moiety through a Biginelli reaction provided insights into the structural features beneficial for medicinal applications. The compounds obtained showed good yields and the method was noted for its simplicity and efficiency. This research contributes to the chemical repertoire available for drug development, highlighting the versatility of piperazine derivatives in synthesizing compounds with potential therapeutic value (Bhat et al., 2018).

properties

IUPAC Name

methyl 2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c1-20-14(19)10-18-6-4-17(5-7-18)9-11-2-3-12(15)13(16)8-11/h2-3,8H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAUBABCOXJLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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